N-(2,4-Dimetilfenil)formamida

Descripción general

Descripción

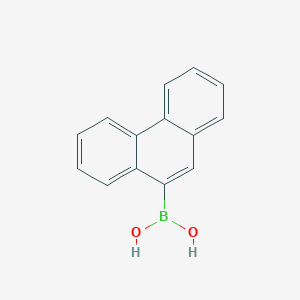

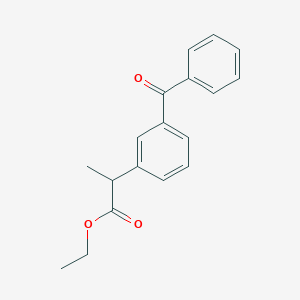

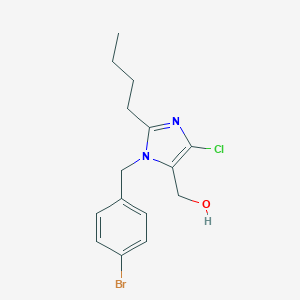

N-(2,4-Dimethylphenyl)formamide: is an organic compound with the molecular formula C9H11NO . It is a derivative of formamide where the hydrogen atom of the formamide group is replaced by a 2,4-dimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Aplicaciones Científicas De Investigación

N-(2,4-Dimethylphenyl)formamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: The compound is involved in the development of drugs and therapeutic agents.

Industry: It is used in the synthesis of dyes, pigments, and polymers.

Mecanismo De Acción

Target of Action

N-(2,4-Dimethylphenyl)formamide, also known as 2,4-DMF, is a metabolite of the pesticide amitraz . The primary targets of this compound are the family of A G protein-coupled receptors . These receptors play a crucial role in transmitting signals from various stimuli and evoking cellular responses .

Mode of Action

The compound interacts with its targets, the A G protein-coupled receptors, affecting responses to hormones and neurotransmitters . This interaction influences various biological processes, including reproduction, development, locomotion, and feeding .

Biochemical Pathways

Amitraz and its metabolites, including 2,4-DMF, are predicted to interact with diverse receptors of the Tox21-nuclear receptor signaling and stress response pathways . These pathways play a significant role in cellular responses to stress and the regulation of genes involved in developmental and physiological processes .

Pharmacokinetics

In silico ADMEt assays predict that amitraz and its metabolites, including 2,4-DMF, can pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems . .

Result of Action

Given its neurotoxic potential and ability to cross the bbb, it can be inferred that the compound may have significant effects on the nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2,4-Dimethylphenyl)formamide can be synthesized through the reaction of 2,4-dimethylaniline with formic anhydride . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of N-(2,4-Dimethylphenyl)formamide involves similar methods but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: N-(2,4-Dimethylphenyl)formamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the formamide group into a carboxylic acid group.

Reduction: The formamide group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: 2,4-Dimethylbenzoic acid

Reduction: 2,4-Dimethylaniline

Substitution: 2,4-Dimethyl-6-nitroaniline (nitration), 2,4-Dimethylbromobenzene (bromination).

Comparación Con Compuestos Similares

N-(2,4-Dimethylphenyl)formamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds:

Uniqueness:

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFDPSBOUCXJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037697 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60397-77-5 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60397-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of N-(2,4-Dimethylphenyl)formamide contamination in honey?

A: N-(2,4-Dimethylphenyl)formamide is a breakdown product of the acaricide amitraz. Amitraz is commonly used to control Varroa destructor mites in beehives. Research indicates that the use of amitraz during honey harvest is the main source of N-(2,4-Dimethylphenyl)formamide contamination in honey. [] This contamination likely occurs through direct contact or residues left on the honeycomb.

Q2: How persistent is N-(2,4-Dimethylphenyl)formamide in honey?

A: Studies investigating amitraz degradation in honey have found N-(2,4-Dimethylphenyl)formamide to be the most abundant and persistent degradation product. [] While amitraz itself degrades relatively quickly, N-(2,4-Dimethylphenyl)formamide remains present in the honey for extended periods.

Q3: Why is the presence of N-(2,4-Dimethylphenyl)formamide in honey a concern?

A: N-(2,4-Dimethylphenyl)formamide, along with amitraz and its other metabolites, are known neurotoxicants. [] Their presence in honey raises concerns about potential risks to human health, as honey consumption is a common dietary practice. Additionally, N-(2,4-Dimethylphenyl)formamide concentrations exceeding maximum residue limits (MRLs) have been detected in honey samples, further emphasizing the need for monitoring and regulation. []

Q4: What analytical methods are used to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey?

A: Several analytical techniques have been successfully employed to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey. Gas chromatography coupled with atomic emission and electron impact-chemical ionization mass spectrometry detectors has proven effective in identifying and characterizing N-(2,4-Dimethylphenyl)formamide alongside other amitraz degradation products. [] Additionally, modified QuEChERS methods combined with LC/MS-MS and GC/MS/MS offer a robust approach for the routine screening of a wide range of pesticide residues in honey, including N-(2,4-Dimethylphenyl)formamide. []

Q5: Can N-(2,4-Dimethylphenyl)formamide be detected using sensor technology?

A: Yes, recent research has explored the development of sensitive and selective nanosensors for detecting N-(2,4-Dimethylphenyl)formamide. Specifically, a surface plasmon resonance (SPR) based nanosensor utilizing a molecular imprinting technique has shown promise in detecting coumaphos, another pesticide frequently found in honey alongside N-(2,4-Dimethylphenyl)formamide. [] This approach highlights the potential for applying advanced sensor technologies for rapid and efficient monitoring of N-(2,4-Dimethylphenyl)formamide and other pesticide residues in honey.

Q6: Are there any alternative antimicrobial compounds being explored that could potentially replace or reduce the reliance on amitraz and its derivatives like N-(2,4-Dimethylphenyl)formamide?

A: Yes, research is ongoing to discover novel antimicrobial compounds from natural sources like Actinomycetes, particularly those found in extreme environments. One study identified Streptomyces sp. KN37 from a cold region in Xinjiang, China, which demonstrated potent antimicrobial activity. [] This research led to the isolation of seven bioactive compounds, with 4-(Diethylamino)salicylaldehyde showing promise against Rhizoctonia solani and 4-Nitrosodiphenylamine exhibiting potent activity against Erwinia amylovora. [] Exploring such alternative antimicrobial compounds could pave the way for reducing dependence on amitraz and minimizing the risk of N-(2,4-Dimethylphenyl)formamide contamination in honey.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)

![[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate](/img/structure/B130623.png)